Bromo(1-phenylethyl)mercury

Description

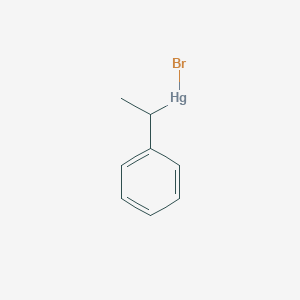

Bromo(1-phenylethyl)mercury (CAS 113540-55-9) is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a 1-phenylethyl group (C₆H₅CH₂CH₂–). This structure places it within the broader family of organomercury halides, where mercury is covalently linked to an organic substituent and a halogen. Such compounds are historically significant in synthetic organic chemistry, particularly in electrophilic substitution reactions, though their use has declined due to mercury’s toxicity .

Properties

CAS No. |

113540-55-9 |

|---|---|

Molecular Formula |

C8H9BrHg |

Molecular Weight |

385.65 g/mol |

IUPAC Name |

bromo(1-phenylethyl)mercury |

InChI |

InChI=1S/C8H9.BrH.Hg/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q;;+1/p-1 |

InChI Key |

HKRAVKZCBQRRDD-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC=CC=C1)[Hg]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(1-phenylethyl)mercury typically involves the reaction of phenylethyl bromide with mercuric acetate in an organic solvent such as acetic acid. The reaction proceeds through the formation of an intermediate complex, which subsequently undergoes a substitution reaction to yield the desired product. The reaction conditions generally require moderate temperatures and the presence of a catalyst to facilitate the formation of the organomercury bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bromo(1-phenylethyl)mercury undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom and affecting the compound’s reactivity.

Complexation Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as thiols, amines, and phosphines for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are employed for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions yield various organomercury derivatives, while oxidation and reduction reactions result in different oxidation states of the mercury atom. Complexation reactions produce coordination complexes with distinct structural and chemical properties.

Scientific Research Applications

Bromo(1-phenylethyl)mercury has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.

Biology: The compound’s ability to form complexes with biological molecules makes it useful in studying biochemical processes and interactions.

Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use in developing new drugs and diagnostic agents.

Industry: this compound is employed in various industrial processes, including catalysis and material science, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bromo(1-phenylethyl)mercury involves its interaction with molecular targets through the formation of covalent bonds or coordination complexes. The mercury atom can bind to nucleophilic sites on biomolecules, affecting their structure and function. This interaction can influence various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Bromo(1-phenylethyl)mercury shares structural and functional similarities with other organomercury bromides. Below is a systematic comparison based on substituent groups, reactivity, and physicochemical properties.

Structural Analogues

Aromatic Substituents

Bromo(phenyl)mercury (CAS 1192-89-8):

- Structure: Hg–Br bonded to a phenyl group (C₆H₅–).

- Key Difference: Lacks the ethyl spacer between the aromatic ring and mercury, leading to reduced steric hindrance compared to this compound. This may enhance electrophilic reactivity in aromatic systems .

Bromo(naphthalen-1-yl)mercury (CAS 51724-96-0): Structure: Hg–Br bonded to a naphthyl group.

Aliphatic Substituents

Bromo(methyl)mercury (CAS 506-83-2): Structure: Hg–Br bonded to a methyl group (CH₃–).

Bromo(hexyl)mercury (CAS 18431-36-2):

- Structure: Hg–Br bonded to a hexyl chain (C₆H₁₃–).

- Comparison: The long alkyl chain enhances hydrophobicity, making it more persistent in lipid-rich environments compared to this compound .

Bromo(cyclohexyl)mercury (CAS 10192-55-9): Structure: Hg–Br bonded to a cyclohexyl group.

Functionalized Substituents

Bromo(2-hydroxyethyl)mercury (CAS 23471-13-8):

- Structure: Hg–Br bonded to a hydroxyethyl group (HOCH₂CH₂–).

- Comparison: The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents but also susceptibility to hydrolysis .

Bromo(trifluoromethyl)mercury (CAS 421-09-0):

Physicochemical and Reactivity Data

Stability and Hazard Profiles

- Thermal Decomposition : this compound, like other mercury bromides, decomposes upon heating (>150°C), releasing toxic mercury vapors and brominated byproducts. This behavior is consistent with bromo(methyl)mercury and bromo(phenyl)mercury .

- Reactivity with Nucleophiles : The mercury center in this compound is susceptible to nucleophilic attack, similar to bromo(2-hydroxyethyl)mercury. However, the phenylethyl group’s steric bulk may slow reaction kinetics compared to smaller analogues .

- Toxicity: All organomercury compounds exhibit high toxicity, but bromo(methyl)mercury is particularly notorious for biomagnification in food chains.

Research Implications

The comparative analysis underscores that substituent choice in organomercury bromides critically influences reactivity, stability, and environmental impact. This compound’s aromatic-alkyl hybrid structure offers a balance between electrophilic activity and moderate stability, making it a candidate for specialized synthetic applications (e.g., mercury-mediated cyclizations). However, its hazards necessitate stringent safety protocols, akin to those for bromo(methyl)mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.